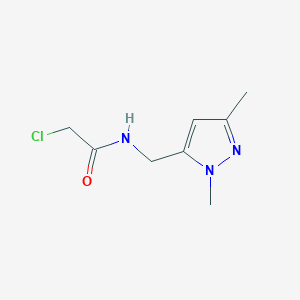
3-Aminonaphthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminonaphthalimide is a fluorescent probe that has been widely used in scientific research for various purposes. It is a small molecule that emits light when excited by a certain wavelength of light. This property makes it an ideal tool for studying biological processes, such as protein-protein interactions, enzyme activity, and gene expression.
Mecanismo De Acción
The mechanism of action of 3-Aminonaphthalimide is based on its ability to emit light when excited by a certain wavelength of light. This property is due to the presence of a chromophore in the molecule. The chromophore absorbs energy from the excitation light and then emits light at a longer wavelength. The emitted light can be detected and measured, providing information about the biological process being studied.
Biochemical and Physiological Effects:
3-Aminonaphthalimide has no known biochemical or physiological effects on living organisms. It is a small molecule that is not metabolized or degraded by cells. It is therefore considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Aminonaphthalimide is its high sensitivity and specificity for protein-protein interactions. It can detect even weak interactions between proteins with high accuracy. Another advantage is its ease of use and versatility. It can be used in various experimental setups, such as in vitro assays, cell-based assays, and in vivo imaging.
One limitation of 3-Aminonaphthalimide is its potential toxicity to cells at high concentrations. It can also interfere with some biological processes if not used properly. Another limitation is its dependence on the excitation light source. The quality and intensity of the excitation light can affect the accuracy and reliability of the results.
Direcciones Futuras
There are many future directions for the use of 3-Aminonaphthalimide in scientific research. One direction is the development of new methods for its synthesis, purification, and modification. This can improve the yield, purity, and properties of the molecule, making it more useful for various applications.
Another direction is the development of new probes based on 3-Aminonaphthalimide. These probes can be designed to target specific biological processes or molecules, such as DNA, RNA, lipids, and metabolites. This can expand the range of applications for the molecule and provide new insights into biological processes.
Finally, the use of 3-Aminonaphthalimide in combination with other techniques, such as mass spectrometry and X-ray crystallography, can provide a more comprehensive understanding of protein-protein interactions and other biological processes. This can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-Aminonaphthalimide can be achieved through various methods. One of the most common methods is the reaction of 3-nitrophthalic anhydride with ammonia in the presence of a catalyst. This reaction produces 3-Aminonaphthalimide with high yield and purity. Other methods include the reduction of 3-nitro-2-aminophthalic acid and the reaction of 3-nitro-2-aminophthalic anhydride with ammonia.
Aplicaciones Científicas De Investigación
3-Aminonaphthalimide has been widely used in scientific research for various purposes. One of its main applications is in the study of protein-protein interactions. It can be used as a fluorescent probe to detect the interaction between two proteins in vitro or in vivo. This property has been used in the study of various biological processes, such as signal transduction, gene expression, and enzyme activity.
Propiedades
IUPAC Name |
5-aminobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWMKHWNNALEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminonaphthalimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)




![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
